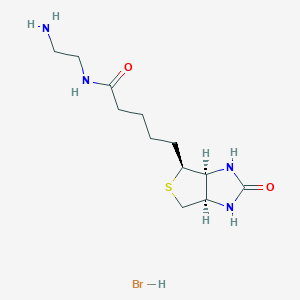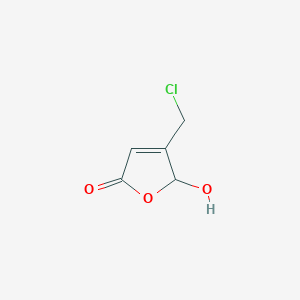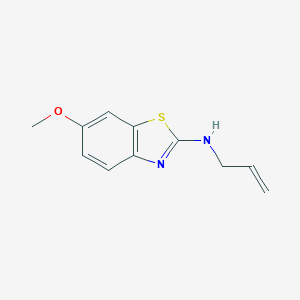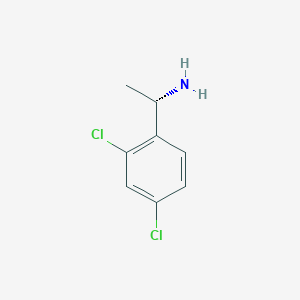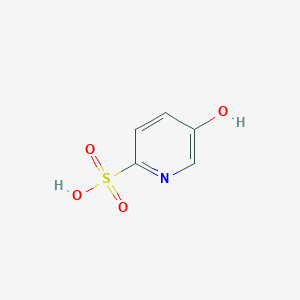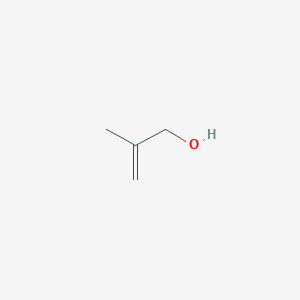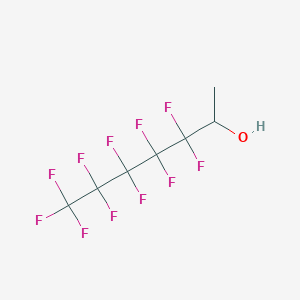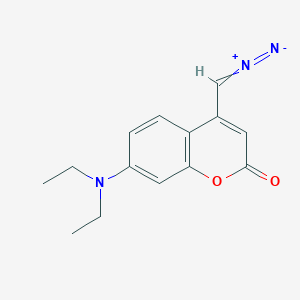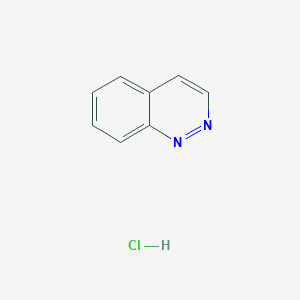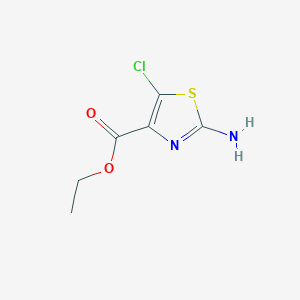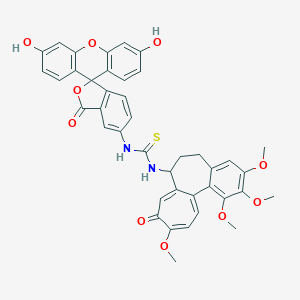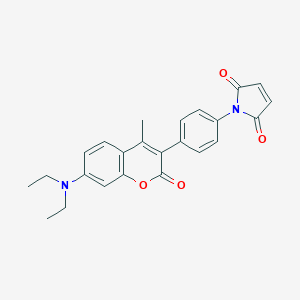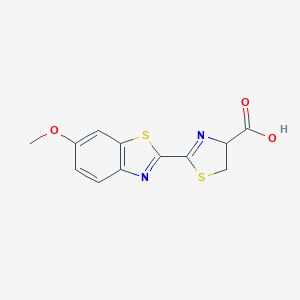
Ethinyl estradiol 17-hemisuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethinyl estradiol 17-hemisuccinate (EEHS) is a synthetic derivative of estradiol, a natural hormone found in the human body. EEHS has been widely used in scientific research to study the biochemical and physiological effects of estradiol on various systems in the body.
Wirkmechanismus
Ethinyl estradiol 17-hemisuccinate acts as an agonist for the estrogen receptor, which is found in various tissues throughout the body. When Ethinyl estradiol 17-hemisuccinate binds to the estrogen receptor, it activates a signaling pathway that leads to changes in gene expression. These changes in gene expression can result in a variety of physiological effects, including changes in bone density, cardiovascular health, and reproductive health.
Biochemische Und Physiologische Effekte
Ethinyl estradiol 17-hemisuccinate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase bone density, reduce the risk of cardiovascular disease, and improve reproductive health. Ethinyl estradiol 17-hemisuccinate has also been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Ethinyl estradiol 17-hemisuccinate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also soluble in organic solvents, making it easy to work with in the lab. However, Ethinyl estradiol 17-hemisuccinate has some limitations for lab experiments. It has a short half-life in the body, which can make it difficult to study its long-term effects. Additionally, Ethinyl estradiol 17-hemisuccinate can have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on Ethinyl estradiol 17-hemisuccinate. One area of interest is the role of Ethinyl estradiol 17-hemisuccinate in the regulation of immune function. Ethinyl estradiol 17-hemisuccinate has been shown to have immunomodulatory effects, and further research in this area could lead to the development of new treatments for autoimmune diseases. Another area of interest is the role of Ethinyl estradiol 17-hemisuccinate in the regulation of metabolism. Ethinyl estradiol 17-hemisuccinate has been shown to improve glucose tolerance and insulin sensitivity, and further research in this area could lead to the development of new treatments for metabolic disorders such as diabetes.
Synthesemethoden
Ethinyl estradiol 17-hemisuccinate is synthesized by reacting estradiol with succinic anhydride in the presence of a catalyst such as pyridine. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Wissenschaftliche Forschungsanwendungen
Ethinyl estradiol 17-hemisuccinate has been used in various scientific research studies to investigate the effects of estradiol on different systems in the body. It has been used to study the effects of estradiol on bone density, cardiovascular health, and reproductive health. Ethinyl estradiol 17-hemisuccinate has also been used to study the effects of estradiol on the brain and nervous system.
Eigenschaften
CAS-Nummer |
138219-86-0 |
|---|---|
Produktname |
Ethinyl estradiol 17-hemisuccinate |
Molekularformel |
C24H28O5 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
4-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H28O5/c1-3-24(29-22(28)9-8-21(26)27)13-11-20-19-6-4-15-14-16(25)5-7-17(15)18(19)10-12-23(20,24)2/h1,5,7,14,18-20,25H,4,6,8-13H2,2H3,(H,26,27)/t18-,19-,20+,23+,24+/m1/s1 |
InChI-Schlüssel |
QAMBZAFJJRRREH-WOLONVGXSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CCC2(C#C)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C#C)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |
Synonyme |
17 beta-hemisuccinyl-17-ethynylestradiol ethinyl estradiol 17-hemisuccinate ethynyl estradiol 17 beta-hemisuccinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



